molecular formula C20H22N6O3 B2624136 4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine CAS No. 2097863-55-1

4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine

Cat. No.: B2624136
CAS No.: 2097863-55-1
M. Wt: 394.435
InChI Key: VUKJWXHIJXDFGA-UHFFFAOYSA-N
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Description

4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine is a complex organic compound featuring a triazolopyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine derivative reacts with an azetidine precursor.

    Coupling with Phenylmorpholine: The final step involves coupling the azetidine derivative with 4-(4-aminophenyl)morpholine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazolopyrimidine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the azetidine moiety, potentially converting it to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents that can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

    Material Science: Its structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.

Biology

    Antimicrobial Agents: The triazolopyrimidine core is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for various enzymes, providing a basis for drug development.

Medicine

    Anticancer Research: The compound’s ability to interact with specific molecular targets makes it a potential candidate for anticancer therapies.

    Anti-inflammatory Agents: Its structural features may contribute to anti-inflammatory activity, useful in treating various inflammatory conditions.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Shares the core structure but lacks the additional functional groups that enhance the activity of the target compound.

    Azetidine Derivatives: Compounds with similar azetidine rings but different substituents, affecting their biological activity.

    Phenylmorpholine Derivatives: Compounds with the phenylmorpholine structure but different core structures, leading to varied applications.

Uniqueness

4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine is unique due to its combination of the triazolopyrimidine core, azetidine ring, and phenylmorpholine moiety

Properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-14-10-18(26-20(23-14)21-13-22-26)29-17-11-25(12-17)19(27)15-2-4-16(5-3-15)24-6-8-28-9-7-24/h2-5,10,13,17H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKJWXHIJXDFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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